2-[Benzyl(phenyl)amino]acetic acid

Catalog No.
S689464
CAS No.
23582-63-0
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Benzyl(phenyl)amino]acetic acid

CAS Number

23582-63-0

Product Name

2-[Benzyl(phenyl)amino]acetic acid

IUPAC Name

2-(N-benzylanilino)acetic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c17-15(18)12-16(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)

InChI Key

KUPDILJKKXVBLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2

While the compound can be found in databases like PubChem [], there are no associated publications or patents mentioning its use in scientific research. This suggests that 2-[benzyl(phenyl)amino]acetic acid might be a relatively new compound or one that hasn't been extensively explored in research settings.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical structure analysis: Analyzing the chemical structure of 2-[benzyl(phenyl)amino]acetic acid might provide clues about its potential properties and functionalities. This could guide researchers towards areas where the compound might be beneficial.
  • Literature search using chemical identifiers: Utilize databases like SciFinder or Scopus using the compound's CAS registry number (23582-63-0) or InChI key (KUPDILJKKXVBLS-UHFFFAOYSA-N) to search for any unpublished research or patents mentioning the compound.
  • Contacting chemical suppliers: Some chemical suppliers might have additional information on the research applications of 2-[benzyl(phenyl)amino]acetic acid, especially if they offer the compound for research purposes.

2-[Benzyl(phenyl)amino]acetic acid, with the chemical formula C₁₅H₁₅NO₂, is classified as a carboxylic acid. It features a benzyl group attached to a phenylamino structure, contributing to its distinctive properties. The compound appears as a white crystalline solid and possesses a melting point of approximately 80-82 °C. Its solubility in water is limited but increases in organic solvents, making it versatile for various applications .

There is no current information available on the specific mechanism of action of 2-[Benzyl(phenyl)amino]acetic acid in biological systems [].

The chemical reactivity of 2-[Benzyl(phenyl)amino]acetic acid primarily involves the carboxylic acid functional group, which can undergo reactions typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions can be utilized to modify the compound for specific applications in pharmaceuticals or materials science .

Research indicates that 2-[Benzyl(phenyl)amino]acetic acid exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Additionally, its structural similarity to other bioactive compounds may suggest further exploration into its pharmacological effects .

Several methods have been developed for synthesizing 2-[Benzyl(phenyl)amino]acetic acid:

  • Direct Amination: Reacting benzyl chloride with phenylglycine in the presence of a base.
  • Reductive Amination: Using phenylacetaldehyde and benzylamine followed by oxidation.
  • Grignard Reaction: Employing phenylmagnesium bromide with an appropriate acetic acid derivative.

These methods allow for the efficient production of the compound while enabling modifications to enhance yield and purity .

The applications of 2-[Benzyl(phenyl)amino]acetic acid span several fields:

  • Pharmaceuticals: Potential use in developing anti-inflammatory drugs.
  • Biochemical Research: As a reagent in organic synthesis and medicinal chemistry.
  • Material Science: Investigated for its properties in polymer synthesis or as an additive.

Its unique structure allows for versatility in various formulations and research applications .

Interaction studies have shown that 2-[Benzyl(phenyl)amino]acetic acid can influence various biological pathways. Its interactions with enzymes and receptors are under investigation to better understand its mechanism of action and potential therapeutic benefits. These studies are crucial for determining its efficacy and safety profile in clinical settings .

Several compounds share structural similarities with 2-[Benzyl(phenyl)amino]acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
BenzylamineSimple amine with a benzene ringLacks carboxylic acid functionality
PhenylglycineAmino acid derivativeContains an amino group but lacks benzyl substitution
Methyl 2-[benzyl(phenyl)amino]acetateEster derivativeContains a methyl ester group

2-[Benzyl(phenyl)amino]acetic acid is unique due to its combination of both an amino group and a carboxylic acid, providing distinct reactivity and biological activity compared to these similar compounds .

XLogP3

3.8

Sequence

G

Wikipedia

N-Benzyl-N-phenylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types